

image acquisition and reconstruction parameters for ⁶⁸Ga-NOTA-AE105 PET

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Compound of Interest		
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Application Notes and Protocols for ⁶⁸Ga-NOTA-AE105 PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the image acquisition and reconstruction parameters for Positron Emission Tomography (PET) imaging using the novel radioligand ⁶⁸Ga-**NOTA-AE105**, which targets the urokinase-type plasminogen activator receptor (uPAR). The information is compiled from preclinical and clinical studies to guide researchers in designing and implementing imaging protocols.

Introduction to ⁶⁸Ga-NOTA-AE105 and uPAR Targeting

The urokinase-type plasminogen activator receptor (uPAR) is a key protein involved in cancer cell invasion and metastasis.[1] Its overexpression is a biomarker for aggressiveness in various cancers, including prostate, breast, and bladder cancer.[2][3] ⁶⁸Ga-**NOTA-AE105** is a PET radioligand developed to non-invasively image uPAR expression, offering potential for diagnosis, prognostication, and patient stratification for uPAR-targeted therapies.[1][4] The AE105 peptide component of the radioligand binds with high affinity to uPAR.

Signaling Pathway and Experimental Workflow



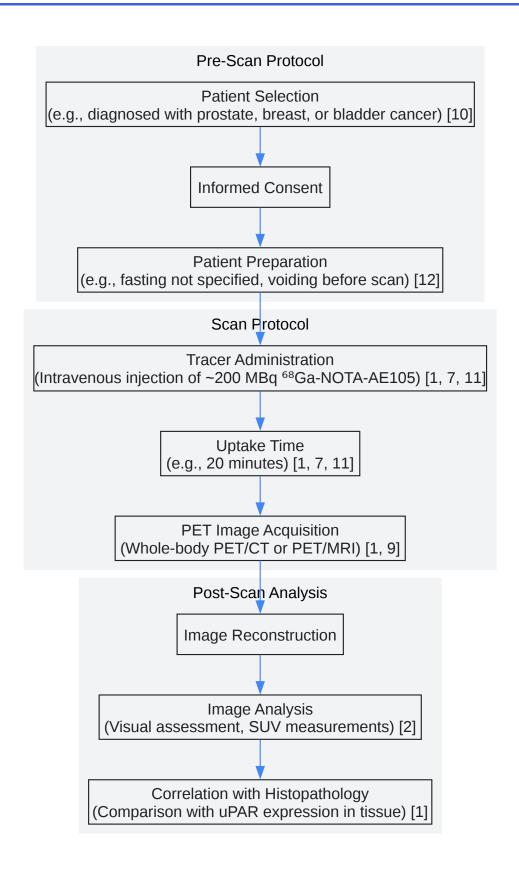
The following diagrams illustrate the uPAR signaling pathway's role in cancer progression and a general workflow for a ⁶⁸Ga-**NOTA-AE105** PET imaging study.



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Caption: High-level overview of the uPAR signaling pathway in cancer.





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Caption: General experimental workflow for a clinical ⁶⁸Ga-**NOTA-AE105** PET study.



Experimental ProtocolsPatient Preparation and Tracer Administration

- Patient Selection: Patients diagnosed with cancers known to overexpress uPAR, such as prostate, breast, bladder, glioma, and neuroendocrine tumors, are suitable candidates.
- Informed Consent: All participants must provide written informed consent before inclusion in a study.
- Radiotracer Synthesis: ⁶⁸Ga-NOTA-AE105 is synthesized as previously described in the literature.
- Injected Dose: A typical intravenous dose of approximately 200 MBq of ⁶⁸Ga-NOTA-AE105 is administered. The median injected activity can range from 142 to 228 MBq. The effective dose is approximately 0.015 mSv/MBq, resulting in a radiation burden of about 3 mSv for a 200 MBq dose.
- Uptake Time: PET scans are typically initiated 20 minutes after the intravenous administration of the tracer. Dynamic scans may be performed, starting at the time of injection and continuing for up to 60 minutes. First-in-human studies have also performed serial scans at 10 minutes, 1 hour, and 2 hours post-injection to assess biodistribution and dosimetry.

PET Image Acquisition

PET imaging can be performed on integrated PET/CT or PET/MRI systems.

- PET/CT Acquisition:
 - Scanner: Biograph mCT (Siemens) or similar.
 - Scan Range: Whole-body scans are typically acquired from the mid-femur to the vertex of the skull.
 - Acquisition Mode: 3-dimensional mode.
 - Acquisition Time: Approximately 4 minutes per bed position.



- PET/MRI Acquisition:
 - Scanner: Biograph mMR (Siemens) or similar.
 - Scan Duration: Dynamic scans for 60 minutes or static scans acquired over specific time frames (e.g., 20-40 minutes post-injection).

Image Reconstruction Parameters

- Reconstruction Algorithm: Iterative reconstruction algorithms such as 3-dimensional ordinary Poisson ordered-subset expectation-maximization (3D-OP-OSEM) are commonly used.
- Corrections: Attenuation and scatter correction are applied. For PET/MRI, a pseudo-CT generated from MRI sequences (e.g., UTE) can be used for attenuation correction.
- Iterations and Subsets: Typical parameters are 2 iterations and 21 subsets. Another protocol used 4 iterations and 21 subsets.
- Filter: A Gaussian filter (e.g., 2 mm or 3.5 mm) is often applied post-reconstruction.
- Additional Features: Point-spread function and time-of-flight information may be included in the reconstruction process to improve image quality.

Quantitative Data Summary

The following tables summarize key quantitative parameters from clinical studies of ⁶⁸Ga-**NOTA-AE105** PET.

Table 1: Radiotracer Administration and Dosimetry



Parameter	Value	Reference
Median Injected Dose	~200 MBq (range: 142-228 MBq)	
Median Injected Mass	17.2 μg (range: 8.7-39.8 μg)	
Effective Dose	0.015 mSv/MBq	
Radiation Burden (at 200 MBq)	~3 mSv	-

Table 2: PET Image Acquisition Parameters

Parameter	PET/CT	PET/MRI	Reference
Scanner	Biograph mCT	Biograph mMR	
Uptake Time	20 min (static) or 10, 60, 120 min (serial)	0-60 min (dynamic) or 20-40 min (static)	
Scan Range	Mid-femur to vertex	Brain or Whole-body	-
Acquisition Time/Bed	4 min	N/A (dynamic)	-

Table 3: PET Image Reconstruction Parameters

Parameter	Setting 1	Setting 2	Reference
Algorithm	3D-OP-OSEM	3D-OP-OSEM	
Iterations	2	4	-
Subsets	21	21	-
Gaussian Filter	2 mm	3.5 mm	-
Corrections	Attenuation, Scatter, PSF, ToF	Attenuation (pseudo- CT), Scatter	_

Safety and Stability



No adverse events or clinically detectable pharmacologic effects have been reported in first-in-human studies of ⁶⁸Ga-**NOTA-AE105**. The radioligand demonstrates good in vivo stability and is cleared from tissues primarily through renal excretion.

Conclusion

⁶⁸Ga-**NOTA-AE105** PET is a promising and safe imaging modality for the non-invasive assessment of uPAR expression in various cancers. The protocols outlined in these notes, derived from published clinical trials, provide a solid foundation for researchers and clinicians to implement this imaging technique. Standardization of acquisition and reconstruction parameters is crucial for ensuring the comparability of results across different studies and institutions.

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